2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide
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Overview
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
Amidation: The final step involves the reaction of the acetylated indole with cyclooctylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the cyclooctylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetylamino group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to 2-[4-(amino)-1H-indol-1-yl]-N-cyclooctylacetamide.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its structure allows for the investigation of binding affinities and the development of new bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The acetylamino group can enhance binding affinity through hydrogen bonding, while the cyclooctylacetamide moiety can provide hydrophobic interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Amino)-1H-indol-1-yl]-N-cyclooctylacetamide: Similar structure but with an amino group instead of an acetylamino group.
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide lies in its combination of the indole core with the bulky cyclooctylacetamide moiety. This combination can result in unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H27N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-cyclooctylacetamide |
InChI |
InChI=1S/C20H27N3O2/c1-15(24)21-18-10-7-11-19-17(18)12-13-23(19)14-20(25)22-16-8-5-3-2-4-6-9-16/h7,10-13,16H,2-6,8-9,14H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
MAVCYGHBFITMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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